ETHYL 2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-DIBENZO[C,H]CHROMEN-1-YL)OXY]ACETATE
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Overview
Description
ETHYL 2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-DIBENZO[C,H]CHROMEN-1-YL)OXY]ACETATE: is a synthetic organic compound with a complex structure. It belongs to the class of dibenzochromene derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-DIBENZO[C,H]CHROMEN-1-YL)OXY]ACETATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate dibenzochromene precursors with ethyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: ETHYL 2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-DIBENZO[C,H]CHROMEN-1-YL)OXY]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
ETHYL 2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-DIBENZO[C,H]CHROMEN-1-YL)OXY]ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of ETHYL 2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-DIBENZO[C,H]CHROMEN-1-YL)OXY]ACETATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.
Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
ETHYL 2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-DIBENZO[C,H]CHROMEN-1-YL)OXY]ACETATE can be compared with other similar compounds, such as:
- ETHYL 2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY]PROPANOATE
- METHYL 2-[(6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY]ACETATE
- ETHYL 2-[(4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY]PROPANOATE
Uniqueness:
- Structural Differences: The presence of different substituents and functional groups.
- Biological Activities: Variations in biological activities and therapeutic potentials.
- Chemical Properties: Differences in reactivity and stability under various conditions.
Properties
IUPAC Name |
ethyl 2-[(6-oxo-7,8,9,10-tetrahydronaphtho[1,2-c]isochromen-1-yl)oxy]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-2-24-19(22)12-25-18-9-5-8-15-14(18)10-11-16-13-6-3-4-7-17(13)21(23)26-20(15)16/h5,8-11H,2-4,6-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMQOEPBCFBMCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CC3=C2OC(=O)C4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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